4-bromo-8aH-phthalazin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,6H |
InChI Key |
CKJORGFAOZAJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(N=NC2=O)Br)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 8ah Phthalazin 1 One
Intramolecular Cyclization and Rearrangement Pathways
Beyond intermolecular cross-coupling reactions, the reactivity of 4-bromo-8aH-phthalazin-1-one can also be harnessed in intramolecular transformations. These reactions can lead to the formation of new ring systems and complex molecular architectures.
The bromine atom at the C4 position of the phthalazinone ring is susceptible to nucleophilic substitution. While not explicitly detailed for this compound in the provided results, related systems undergo such reactions. smolecule.com A nucleophilic substitution reaction involves the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group. lasalle.edu In this case, the bromide ion would be the leaving group.
An S_N2 (substitution nucleophilic bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. lasalle.eduutexas.edu This concerted mechanism results in an inversion of stereochemistry at the reaction center. utexas.edu The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. lasalle.edu
In the context of this compound, if a suitable nucleophile is present within the same molecule, an intramolecular S_N2 reaction could occur, leading to the formation of a new ring. The feasibility of such a cyclization would depend on the length and flexibility of the tether connecting the nucleophilic group to the phthalazinone core, as well as the nature of the nucleophile itself. Stronger nucleophiles are more likely to promote an S_N2 reaction. lasalle.edu
Alternatively, under certain conditions, particularly with strong, sterically hindered bases, an elimination reaction might compete with substitution. libretexts.orglibretexts.org An E2 (elimination bimolecular) mechanism would involve the abstraction of a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. libretexts.org
Tetrahedral Mechanism in Ester Hydrolysis/Aminolysis
The reactivity of the phthalazinone core, which contains an amide (or lactam) linkage, is analogous to that of other carboxylic acid derivatives like esters and amides. Reactions such as hydrolysis and aminolysis proceed via a nucleophilic acyl substitution mechanism. A key feature of this mechanism is the formation of a high-energy tetrahedral intermediate. researchgate.netucalgary.ca
In a typical reaction, a nucleophile (such as a hydroxide (B78521) ion for hydrolysis or an amine for aminolysis) attacks the electrophilic carbonyl carbon of the phthalazinone ring. ucalgary.calibretexts.org This addition step breaks the C=O pi bond, and the electrons move to the oxygen atom, resulting in a transient, negatively charged tetrahedral intermediate. masterorganicchemistry.com In the subsequent elimination step, the C=O double bond is reformed, and a leaving group is expelled. masterorganicchemistry.com For the phthalazinone ring, this would involve the cleavage of the C-N bond within the ring, leading to a ring-opened product.
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, forming the tetrahedral intermediate. libretexts.org
Leaving Group Departure: The intermediate collapses, ejecting the leaving group and reforming the carbonyl double bond. masterorganicchemistry.com
This mechanism is fundamental to the hydrolysis of esters, which is often referred to as saponification when carried out under basic conditions. ucalgary.calibretexts.org The reaction is initiated by the attack of a hydroxide ion, leading to a tetrahedral intermediate that then collapses to form a carboxylate and an alcohol. libretexts.orgbyjus.com A similar pathway is followed in aminolysis, where an amine acts as the nucleophile. libretexts.org The stability of the leaving group is a critical factor in these reactions; better leaving groups facilitate the substitution. The equilibrium of the reaction favors the formation of the weaker base. masterorganicchemistry.com
While specific studies on the hydrolysis or aminolysis of this compound are not detailed in the provided sources, the general principles of nucleophilic acyl substitution via a tetrahedral intermediate are well-established and would be the expected pathway for such transformations. ucalgary.camasterorganicchemistry.com
Enzymatic Transformations
The phthalazine (B143731) ring system is a known substrate for certain metabolic enzymes, particularly aldehyde oxidase.
Aldehyde Oxidase-Mediated Oxidation of Phthalazine to Phthalazinone
Aldehyde oxidase (AO) is a molybdenum-containing enzyme that plays a significant role in the metabolism of various nitrogen-containing heterocyclic compounds. grafiati.comacs.org One of its well-characterized reactions is the oxidation of phthalazine to 1-phthalazinone. grafiati.comnih.govresearchgate.net This reaction is often used as a probe to determine the activity of human liver aldehyde oxidase. nih.govresearchgate.net
The enzymatic conversion is rapid and specific, with oxidation occurring at the C4 position of the phthalazine ring to yield 1-phthalazinone. acs.orgnih.gov Studies with partially purified aldehyde oxidase from various mammalian species (rabbit, guinea pig, and baboon) have investigated the metabolism of a series of 1-substituted phthalazine derivatives. nih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), vary depending on the enzyme source and the specific substrate. nih.gov For the oxidation of the parent compound, phthalazine, by human liver cytosol, the Km and Vmax values have been determined. nih.govresearchgate.net
| Enzyme Source | Km (μM) | Vmax (nmol·min-1·mg protein-1) | Reference |
|---|---|---|---|
| Human Liver Cytosol | 8.0 ± 0.4 | 4.3 ± 0.1 | nih.govresearchgate.net |
| Rabbit Liver Aldehyde Oxidase | 0.003 - 1.8 mM | - | nih.gov |
| Guinea-pig Liver Aldehyde Oxidase | 0.003 - 1.8 mM | - | nih.gov |
| Baboon Liver Aldehyde Oxidase | 0.003 - 1.8 mM* | - | nih.gov |
*Km range reported for a series of 18 different 1-substituted phthalazine derivatives, not just the parent compound.
Inhibition Studies of Enzymatic Processes
The oxidation of phthalazine by aldehyde oxidase serves as a valuable model for studying enzyme inhibition. nih.gov A wide range of compounds have been identified as inhibitors of this enzymatic process. Isovanillin, for example, is a specific and potent inhibitor of aldehyde oxidase, capable of completely blocking the conversion of phthalazine to 1-phthalazinone. grafiati.comgrafiati.com
Extensive screening of drugs has identified numerous other inhibitors. drugbank.com A study testing 239 drugs found that 36 compounds exhibited over 80% inhibition at a concentration of 50 μM. drugbank.com Potent inhibitors include the selective estrogen receptor modulator raloxifene (B1678788) (IC50 = 2.9 nM), as well as phenothiazines, tricyclic antidepressants, and dihydropyridine (B1217469) calcium channel blockers. drugbank.com
The mode of inhibition can vary. For instance, β-estradiol compounds inhibit phthalazine oxidation primarily through an uncompetitive mode, while menadione (B1676200) is also predominantly uncompetitive with high potency. nih.gov 2,6-Dichlorophenolindophenol (DCPIP) also acts as an uncompetitive inhibitor. nih.gov The inhibition characteristics for several compounds have been determined, providing insights into potential drug-drug interactions. nih.govresearchgate.net
| Inhibitor | Type of Inhibition | Potency (Ki or IC50) | Reference |
|---|---|---|---|
| Isovanillin | Specific Inhibitor | Completely inhibits formation | grafiati.comgrafiati.com |
| Raloxifene | Potent Inhibitor | IC50 = 2.9 nM | drugbank.com |
| Menadione | Predominantly Uncompetitive | Nanomolar range Kis and Kii | nih.gov |
| Estradiol | Mixed (Predominantly Uncompetitive) | - | nih.gov |
| Ethinyl Estradiol | Potent Inhibitor | - | drugbank.com |
| Chlorpromazine | Mixed Competitive | Moderate risk of DDI | nih.govresearchgate.net |
| Clozapine | Mixed Competitive | Moderate risk of DDI | nih.govresearchgate.net |
| 2,6-Dichlorophenolindophenol (DCPIP) | Uncompetitive | Moderate micromolar potency | nih.gov |
*DDI: Drug-Drug Interaction.
Oxidation and Reduction Reactions
Oxidation and reduction (redox) reactions involve a change in the oxidation state of atoms within a molecule, typically through the gain or loss of electrons. germanna.edu In organic chemistry, oxidation often corresponds to an increase in the number of bonds to heteroatoms (like O, N, halogens) or a decrease in the number of bonds to hydrogen. libretexts.org Conversely, reduction usually involves an increase in bonds to hydrogen or a decrease in bonds to heteroatoms. libretexts.org
The this compound molecule possesses several sites susceptible to redox reactions. The aromatic ring system can potentially undergo oxidation, although this often requires harsh conditions. Conversely, reduction of the aromatic system is also possible. The carbonyl group within the lactam ring is a key functional group for reduction. Analogous to the reduction of esters or amides, this group could potentially be reduced to an alcohol or an amine, respectively, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Spectroscopic and Structural Elucidation of 4 Bromo 8ah Phthalazin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For 4-bromo-8aH-phthalazin-1-one, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring and the proton on the nitrogen atom of the phthalazinone core. The chemical shifts (δ) and coupling constants (J) of these signals would provide insight into the electronic environment and connectivity of the protons. However, specific experimental ¹H NMR data for this compound are not available.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl) and the nature of its chemical bonding. Specific experimental ¹³C NMR data for this compound are not publicly available.
Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and provide more detailed structural information. COSY spectra would reveal proton-proton coupling networks, helping to assign the aromatic protons. HSQC spectra would correlate proton signals with their directly attached carbon atoms. Such experiments would be crucial in unambiguously assigning the full stereochemistry and connectivity of this compound. However, no 2D NMR data for this compound could be located.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) group, N-H bond, C-N bonds, and C-Br bond, as well as absorptions corresponding to the aromatic C-H and C=C bonds. The precise frequencies of these bands would offer confirmation of the compound's functional group composition. Specific experimental IR data is not available.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity (M and M+2) would be expected for the molecular ion and any bromine-containing fragments. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum would provide further structural information. However, specific mass spectrometry data for this compound is not publicly available.
Computational Chemistry and Theoretical Studies of 4 Bromo 8ah Phthalazin 1 One
Density Functional Theory (DFT) Calculations
Reactivity Descriptors and Fukui Functions
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. These descriptors help in understanding the stability, reactivity, and site selectivity of chemical reactions.
Global reactivity descriptors provide a holistic view of a molecule's reactivity. Key descriptors include ionization energy (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). While specific DFT calculations for 4-bromo-8aH-phthalazin-1-one are not extensively reported in the literature, studies on structurally related compounds, such as bromo-substituted benzoic acids and other heterocyclic systems, provide a framework for understanding its probable characteristics. dovepress.comchemicalbook.com
The ionization energy (I) and electron affinity (A) can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). Chemical hardness (η = (I-A)/2) is a measure of the molecule's resistance to change in its electron distribution, while the electrophilicity index (ω = (I+A)2/8(I-A)) quantifies the ability of a species to accept electrons. mdpi.comanalis.com.my
For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed, and the resulting reactivity descriptors are presented in the table below as an illustrative example. dovepress.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -1.98 |
| Ionization Energy (I) | 6.89 |
| Electron Affinity (A) | 1.98 |
| Hardness (η) | 2.455 |
| Electrophilicity Index (ω) | 4.42 |
This data is for 4-bromo-3-(methoxymethoxy) benzoic acid and serves as an example of typical values for related structures. dovepress.com
Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com The condensed Fukui function is calculated for each atomic site and helps in predicting regioselectivity. For an electrophilic attack (f+), the function identifies sites susceptible to losing an electron, while for a nucleophilic attack (f-), it points to sites that can readily accept an electron. researchgate.net While specific Fukui function calculations for this compound are not available, studies on other heterocyclic compounds demonstrate the utility of this analysis in identifying reactive atoms, such as nitrogen and oxygen, as likely sites for electrophilic attack. mdpi.com
Solvent Effects on Reactivity Parameters (e.g., PCM Model)
The surrounding solvent can significantly influence the reactivity of a molecule by altering its electronic structure. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. dovepress.com Studies on related bromo-substituted aromatic compounds have shown that increasing the polarity of the solvent generally leads to a decrease in the HOMO-LUMO energy gap, which in turn affects the global reactivity descriptors. dovepress.comscm.com For instance, the hardness of the molecule may decrease, while the electrophilicity index might increase in a polar solvent, suggesting enhanced reactivity. dovepress.com This is a critical consideration for predicting chemical behavior in biological systems, which are aqueous environments.
Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. bohrium.com The NLO response of a molecule is governed by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). analis.com.myresearchgate.net Large values of these parameters, particularly the hyperpolarizability, are indicative of a strong NLO response. researchgate.net
Computational studies on various organic molecules have shown that the presence of donor-acceptor groups and extended π-conjugated systems enhances NLO properties. analis.com.my While specific NLO calculations for this compound are not documented, the phthalazinone core with its electron-withdrawing bromine atom could potentially exhibit interesting NLO behavior. DFT calculations are a common tool to predict these properties. researchgate.netnih.gov The table below shows calculated NLO properties for an illustrative organic molecule, highlighting the type of data obtained from such studies.
| Property | Value |
|---|---|
| Dipole Moment (μ) | 4.9589 a.u. |
| Polarizability (α) | Value not specified in provided context |
| First-Order Hyperpolarizability (β) | 2.6167 × 10⁻³⁰ esu |
This data is for a brominated 9,10-diphenylanthracene (B110198) derivative and is provided for illustrative purposes. researchgate.net
Computational NMR Predictions
Computational prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation and verification. jst.go.jp Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. nih.gov Comparing computed spectra with experimental data can help confirm the structure of a synthesized compound. jst.go.jp
For a related compound, 4-(4-bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one, experimental ¹H NMR data has been reported. cu.edu.eg The signals for the aromatic protons appear in the range of δ 7.54–8.40 ppm, while the aliphatic protons of the chloroethyl group appear at δ 4.04 and 4.53 ppm. cu.edu.eg Computational NMR studies on similar phthalazinone structures could help in the precise assignment of these signals and in predicting the spectra for this compound.
Ab Initio Quantum Chemical Methods
Ab initio quantum chemical methods are a class of computational techniques that are based on first principles, without the use of empirical parameters. dovepress.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular properties. nih.govnih.gov
In the context of phthalazinone derivatives, ab initio calculations have been used to study electronic structures and to determine the relative stability of different tautomeric forms. mdpi.com For instance, a study on a related phthalazin-1(2H)-imine derivative employed ab initio calculations at the 6-31G** level to investigate the tautomeric equilibrium, providing crucial insights into its reactivity. mdpi.com Such methods are foundational for obtaining reliable geometries and electronic properties that are then used in further computational analyses like reactivity and spectroscopic predictions. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. nih.govsapub.org These methods are central to computer-aided drug design.
Several studies have reported molecular modeling and docking of phthalazinone derivatives. For instance, novel 4-(4-bromophenyl)phthalazine derivatives have been designed and synthesized as α-adrenoceptor antagonists, with molecular modeling studies performed to rationalize their biological activity. nih.govcu.edu.eg In another study, phthalazinone derivatives were investigated as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.org The docking studies revealed the binding modes of these compounds within the active site of the receptor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. rsc.org While specific docking studies for this compound are not detailed in the available literature, the findings for structurally similar compounds suggest that the phthalazinone scaffold is a promising framework for designing targeted inhibitors. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. google.com For the phthalazinone scaffold, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. mdpi.com Although no specific QSAR models for this compound are documented, the existing research on analogous compounds provides a framework for understanding its potential biological activities.
Phthalazinone derivatives have been the subject of QSAR studies for a range of biological targets, including their roles as anti-dengue virus agents, anticonvulsants, and α-adrenoceptor antagonists. nih.govpharmainfo.inresearchgate.net These studies typically employ multiple linear regression (MLR) and other statistical methods to build models based on a variety of molecular descriptors. nih.gov These descriptors can be categorized as electronic, steric, and thermodynamic, among others.
For instance, a QSAR study on phthalazinone derivatives as dengue virus inhibitors utilized descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and polarizability to construct a predictive model. aimspress.com Another study on the anticonvulsant activity of phthalazinone derivatives also highlighted the importance of physicochemical parameters in determining biological efficacy. researchgate.net The bromine atom at the 4-position of the phthalazinone core in this compound would significantly influence its electronic and steric properties, making it a key feature in any potential QSAR model.
Below is a table summarizing the types of QSAR studies conducted on related phthalazinone derivatives, which could inform future studies on this compound.
| Biological Activity | Model Type | Key Descriptors Utilized | Reference |
| Anti-dengue virus | MLR-GFA | Electronic (LUMO energy), Physicochemical (Molar refractivity, Polarizability) | nih.gov |
| Anticonvulsant | CADD | Physicochemical and structural features | researchgate.net |
| α-adrenoceptor antagonism | Molecular Modeling | Binding energy scores, structural fit | nih.gov |
| Antibacterial | 2D-QSAR | Physicochemical (Surface grid, Hydration energy, Refractivity, Polarizability, Heat of formation), Electronic (HOMO, LUMO) | mdpi.com |
In Silico Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. sciensage.info In silico tools provide a rapid and cost-effective means of predicting these properties before extensive experimental work is undertaken. sciensage.infonih.gov For this compound, we can predict its fundamental ADME properties based on its structure, using its more stable tautomer, 4-bromo-1(2H)-phthalazinone, as a proxy.
Many computational studies on heterocyclic compounds, including phthalazinones, assess drug-likeness based on criteria such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
The predicted physicochemical and pharmacokinetic properties of 4-bromo-1(2H)-phthalazinone are presented in the table below. These values were calculated using established in silico prediction models.
| Property | Predicted Value | Significance |
| Molecular Formula | C₈H₅BrN₂O | - |
| Molecular Weight | 225.04 g/mol | Complies with Lipinski's rule (<500) |
| LogP (octanol/water) | 1.35 | Indicates good lipophilicity for absorption |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) |
| Water Solubility | Moderately soluble | Affects formulation and absorption |
| GI Absorption | High | Predicted to be well-absorbed from the gut |
| BBB Permeant | No | Not expected to cross the blood-brain barrier |
| P-gp Substrate | Yes | May be subject to efflux from cells |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
Based on these predictions, 4-bromo-8aH-phthalazin-one is expected to have good drug-like properties, with high gastrointestinal absorption and limited potential for common cytochrome P450-mediated drug interactions. Its nature as a P-glycoprotein substrate suggests that its distribution and elimination could be influenced by this transporter. sciensage.info
Computational Toxicological Assessment
Computational toxicology aims to predict the potential adverse effects of chemical substances. sciensage.info For novel compounds like this compound, in silico toxicity assessment is a crucial first step to flag potential liabilities. While specific experimental toxicity data for this compound is not available, predictive models can estimate various toxicity endpoints.
Studies on related aminophthalazinone derivatives, synthesized from 4-bromophthalazin-1(2H)-one, have shown varying levels of cytotoxicity against different cancer cell lines, indicating that the phthalazinone core can be a platform for biologically active compounds with potential cytotoxic effects. nih.gov Another study on phthalazinone-dithiocarbamate hybrids also utilized in silico tools to predict toxicity. nih.gov
The predicted toxicological profile for 4-bromo-1(2H)-phthalazinone, based on widely used computational toxicology models, is summarized below.
| Toxicity Endpoint | Prediction | Predicted LD50 (oral, rat) | Toxicity Class (GHS) |
| Hepatotoxicity | Active | 1000 mg/kg | 4 |
| Carcinogenicity | Inactive | - | - |
| Immunotoxicity | Inactive | - | - |
| Mutagenicity | Inactive | - | - |
| Cytotoxicity | Active | - | - |
These in silico predictions suggest that this compound may have a risk of hepatotoxicity and is predicted to be cytotoxic, a finding that aligns with experimental observations on some of its derivatives. nih.gov The predicted oral LD50 in rats places it in GHS toxicity class 4, indicating it may be harmful if swallowed. The predictions for carcinogenicity, immunotoxicity, and mutagenicity are negative, which is a favorable profile. These computational alerts would need to be confirmed through experimental assays.
Mechanistic Insights into Biological Activity of Phthalazinone Derivatives in Vitro Studies
Anti-proliferative and Cytotoxic Activities against Cancer Cell Lines
A significant body of research has focused on the anti-proliferative and cytotoxic effects of phthalazinone derivatives against various human cancer cell lines. These studies are fundamental in identifying lead compounds for further development.
In one study, a series of novel 1,4-disubstituted phthalazine (B143731) derivatives, featuring a 4-bromophenyl group at the C4 position, were synthesized and evaluated for their cytotoxic activities against the MCF-7 human breast adenocarcinoma cell line. cu.edu.eg Several of these compounds demonstrated promising cytotoxic effects, with IC50 values indicating potent activity. cu.edu.eg Specifically, compounds with primary amine substitutions showed enhanced antitumor activities, suggesting this functional group plays a crucial role in their mechanism of action. cu.edu.eg
Another study explored phthalazine derivatives incorporating an oxadiazolyl–triazole moiety. researchgate.net These hybrid molecules were tested against a panel of human breast cancer cell lines, including T-47D, MCF-7, and MDA-MB-231. researchgate.net Several compounds in this series exhibited significant cell growth inhibition, with IC50 values comparable to the standard reference drug, cisplatin. researchgate.net
Furthermore, research on phthalazinone-dithiocarbamate hybrids revealed potent antiproliferative effects against A2780 (ovarian), NCI-H460 (lung), and MCF-7 (breast) cancer cell lines. nih.gov The location of the dithiocarbamate (B8719985) moiety on the phthalazinone structure significantly influenced the activity and selectivity of the compounds. nih.gov For instance, compounds with the dithiocarbamate scaffold at the N2 position generally showed better activity against the A-2780 and MCF-7 cell lines. nih.gov
| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |
| 1,4-disubstituted-phthalazines (e.g., 3a, 3g, 3i, 4a-c) | MCF-7 | 1.4 - 2.3 | cu.edu.eg |
| Phthalazinone-dithiocarbamate hybrid (6e) | A-2780 | <10 | nih.gov |
| Phthalazinone-dithiocarbamate hybrid (8e) | A-2780 | <10 | nih.gov |
| Phthalazinone-dithiocarbamate hybrid (6g) | MCF-7 | 7.64 | nih.gov |
| Oxadiazol-phthalazinone derivatives (e.g., 1, 2e, 7c) | HepG2 | 5.5 - 15 | nih.gov |
| Oxadiazol-phthalazinone derivatives (e.g., 1, 2e, 7c) | MCF-7 | 5.5 - 15 | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
One of the most well-established mechanisms of action for certain phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP). researchgate.net PARP is a family of enzymes crucial for cellular processes, most notably DNA damage repair. nih.gov PARP1, in particular, detects single-strand DNA breaks and facilitates their repair through the base excision repair pathway. nih.govmdpi.com
The therapeutic strategy of PARP inhibition is centered on the concept of "synthetic lethality." In cancer cells that have defects in other DNA repair pathways, such as the homologous recombination repair (HRR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair becomes catastrophic. nih.govresearchgate.net When PARP is inhibited, single-strand breaks are not repaired and can progress to more lethal double-strand breaks during DNA replication. scispace.com In HRR-deficient cells, these double-strand breaks cannot be effectively repaired, leading to chromosomal instability, cell cycle arrest, and ultimately, apoptosis. mdpi.comresearchgate.net
PARP inhibitors function not only by blocking the enzyme's catalytic activity but also by "trapping" the PARP protein on the DNA at the site of damage. mdpi.comdrugtargetreview.com This PARP-DNA complex is highly cytotoxic as it interferes with DNA replication, leading to replication fork collapse. mdpi.com The phthalazinone scaffold is a core component of several potent PARP inhibitors, including the FDA-approved drug Olaparib, which is used for the treatment of BRCA-mutated ovarian, breast, and pancreatic cancers. nih.govresearchgate.net
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis, including chromosome alignment, segregation, and cytokinesis. nih.gov Their overexpression is common in many cancers, making them attractive targets for anticancer therapy. frontiersin.org Inhibition of these kinases can disrupt cell division and induce apoptosis in cancer cells. nih.gov
The phthalazinone nucleus has been incorporated into hybrid molecules designed as Aurora kinase inhibitors. researchgate.net For example, pyrazole-phthalazinone hybrids have been identified as promising drug candidates that act through this mechanism. researchgate.net Aurora kinase inhibitors can be selective for different isoforms. Aurora A is involved in centrosome maturation and the formation of the bipolar spindle, and its inhibition often leads to monopolar spindles. nih.gov Aurora B is a chromosomal passenger protein that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. nih.gov Inhibition of Aurora B can result in defects in chromosome alignment, failure of cytokinesis, and the formation of polyploid cells. nih.gov Several small molecule inhibitors targeting Aurora kinases have been developed and have shown efficacy in suppressing cancer cell growth in preclinical models. nih.govfrontiersin.org
Glycogen Synthase Kinase 3 (GSK3) and Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition
Both Glycogen Synthase Kinase 3 (GSK3) and Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) are protein kinases implicated in various cellular processes, including cell proliferation and survival. nih.govresearchgate.net Abnormal activity of these kinases is associated with several diseases, including cancer and diabetes. nih.govnih.gov
DYRK1A, in particular, has been identified as a target for cancer therapy because it can promote cell survival by inhibiting pro-apoptotic signaling. nih.gov It is also a negative regulator of the cell cycle. nih.gov Both DYRK1A and GSK3β are known to phosphorylate NFATc proteins, which influences cell proliferation pathways. researchgate.net The inhibition of DYRK1A has been proposed as a therapeutic strategy for various malignancies. nih.govnih.gov While research has led to the development of various DYRK1A inhibitors, the specific activity of 4-bromo-8aH-phthalazin-1-one against these kinases is not extensively documented in the available literature. However, the general strategy of developing small molecule kinase inhibitors often involves screening against a panel of kinases, and scaffolds like phthalazinone could potentially show activity against targets like GSK3 and DYRK1A.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins through the ubiquitin-proteasome system (UPS). nih.govdovepress.com This system is vital for maintaining protein homeostasis and regulating numerous cellular functions. dovepress.com In cancer cells, which often have high rates of protein synthesis and produce misfolded proteins, the reliance on the proteasome is heightened.
Inhibition of the proteasome's catalytic activity leads to the accumulation of ubiquitinated proteins, which induces endoplasmic reticulum stress and ultimately triggers apoptosis. nih.gov This mechanism has been successfully exploited in cancer therapy, with several proteasome inhibitors approved for the treatment of multiple myeloma and other hematological malignancies. dovepress.combohrium.com Proteasome inhibitors are typically classified based on their chemical structure and how they interact with the active sites of the proteasome, with many acting as covalent inhibitors that form a bond with the catalytic threonine residue. bohrium.com While the phthalazinone core is not a classical pharmacophore for proteasome inhibition, the development of novel anti-cancer agents often involves exploring diverse chemical scaffolds for their ability to target validated pathways like the UPS.
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. nih.gov Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus and activates genes that promote cell growth and survival. nih.gov Blocking this signaling pathway with AR antagonists (antiandrogens) is a cornerstone of prostate cancer therapy. researchgate.net
The phthalazinone skeleton has been successfully utilized to design novel, nonsteroidal AR antagonists. nih.gov In a notable study, researchers developed a series of 4-benzyl-1-(2H)-phthalazinone derivatives. One of the lead compounds, with two ortho-substituents on the phenyl group, potently inhibited the proliferation of prostate cancer cells and showed high binding affinity for the wild-type AR. nih.gov This compound also demonstrated activity against cells containing a mutated AR (T877A), which is often associated with resistance to first-generation antiandrogens. nih.gov Docking studies suggested that the benzyl (B1604629) group is a key feature for the compound's antagonistic activity. nih.gov These findings highlight the potential of the phthalazinone scaffold for developing new therapeutics to treat prostate cancer. nih.gov
Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II Inhibition
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is often involved in cellular responses to stress. Topoisomerase II is an essential enzyme that alters DNA topology, managing DNA tangles and supercoils during replication and transcription. researchgate.net Because of its critical role in proliferating cells, topoisomerase II is a well-established target for cancer chemotherapy. nih.gov
Research has indicated that the anti-cancer properties of some phthalazinone derivatives may be linked to the inhibition of both p38 MAPK and topoisomerase II. researchgate.net A study on oxadiazol-phthalazinone derivatives found that their anti-proliferative effects coincided with the inhibition of these two enzymes in HepG2 liver cancer cells. researchgate.net Topoisomerase II inhibitors are categorized into two main types: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, and catalytic inhibitors, which prevent the enzyme from functioning without trapping the complex. nih.gov The dual inhibition of key signaling molecules like MAPK and essential enzymes like topoisomerase II represents a multifaceted approach to halting cancer cell growth.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, by catalyzing the degradation of tryptophan. This creates a tryptophan-depleted environment that impairs the function of immune cells, such as T-cells. Consequently, the inhibition of IDO is a significant strategy in cancer immunotherapy.
While direct studies on "this compound" as an IDO inhibitor are not extensively documented in the reviewed literature, research into related molecular hybrids provides insight. For instance, dithiocarbamates are a class of compounds known for their biological activities, including the inhibition of IDO. nih.gov Molecular hybridization, a strategy that combines different pharmacophores to create a new compound with potentially enhanced or dual activity, has been applied to phthalazinones. Researchers have synthesized phthalazinone-dithiocarbamate hybrids, which places the phthalazinone core in a structural context with a known IDO-inhibiting moiety. nih.gov This suggests a plausible, though not yet directly demonstrated, avenue for phthalazinone derivatives to be developed as IDO inhibitors. The natural product brassinin, an indole-dithiocarbamate, is a known inhibitor of IDO, further highlighting the potential of this chemical class. nih.gov
Antimicrobial Activities (In Vitro)
Phthalazinone derivatives have been the subject of numerous in vitro studies to evaluate their efficacy against a range of microbial pathogens.
The antibacterial potential of phthalazinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. In vitro testing of various newly synthesized phthalazinone compounds has shown significant antibacterial action.
One study highlighted a series of derivatives, including a bromo-substituted compound, N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-meth oxynaphthalen-2-yl)propanamide, which exhibited potent activity against the Gram-positive bacterium Bacillus subtilis, with a minimal inhibitory concentration (MIC) of 1.95 µg/ml. researchgate.net Other derivatives in the same study also showed notable activity against Streptococcus pneumoniae and Staphylococcus aureus. researchgate.net
Another series of synthesized phthalazinone derivatives displayed excellent antibacterial activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium, with MIC values of 0.39 and 0.78 mmol/mL, respectively. researchgate.net The broad-spectrum activity is a key finding, as some compounds were reported to be more potent than reference drugs like Gentamicin and Ampicillin against all tested bacterial strains. researchgate.net
Interactive Data Table: Antibacterial Activity of Phthalazinone Derivatives
| Compound ID | Bacterial Strain | Type | Minimal Inhibitory Concentration (MIC) | Source |
|---|---|---|---|---|
| 2d | Bacillus subtilis | Gram-Positive | 1.95 µg/ml | researchgate.net |
| 6 | Streptococcus pneumoniae | Gram-Positive | 1.95 µg/ml | researchgate.net |
| 10c | Streptococcus pneumoniae | Gram-Positive | 0.39 mmol/mL | researchgate.net |
| 10c | Staphylococcus aureus | Gram-Positive | 0.39 mmol/mL | researchgate.net |
| 10d | Escherichia coli | Gram-Negative | 0.39 mmol/mL | researchgate.net |
| 10d | Salmonella typhimurium | Gram-Negative | 0.78 mmol/mL | researchgate.net |
Phthalazinone derivatives have shown significant promise as antifungal agents, particularly in synergistic combinations with existing drugs. Studies have focused on their activity against Candida albicans, a common opportunistic fungal pathogen.
Research has revealed that certain phthalazinone analogues act as potent enhancers of the antifungal activity of fluconazole (B54011), a commonly used azole drug. nih.gov In these in vitro studies, the phthalazinone derivatives themselves may not be strongly fungicidal but significantly lower the concentration of fluconazole needed to inhibit fungal growth. nih.gov
Among the tested compounds, a bromophenyl phthalazinone (referred to as compound 24 in the study) was identified as the most active. nih.gov It exhibited an exceptionally low EC₅₀ (half-maximal effective concentration) of 1 nM against C. albicans when used in combination with a sublethal concentration of fluconazole. nih.gov This particular derivative also demonstrated activity against several fluconazole-resistant clinical isolates of C. albicans. nih.govnih.gov The synergistic effect is significant as it presents a potential strategy to overcome antifungal drug resistance.
Interactive Data Table: Synergistic Antifungal Activity against C. albicans
| Compound | Condition | EC₅₀ | Source |
|---|---|---|---|
| Phthalazinone 1 | In presence of 0.25 µg/mL fluconazole | 0.015 µM | nih.gov |
| Bromophenyl phthalazinone 24 | In presence of 0.25 µg/mL fluconazole | 1 nM | nih.gov |
Antiviral Activities (In Vitro)
The investigation into the antiviral properties of phthalazinone derivatives has yielded promising results, particularly against the Dengue virus.
Dengue virus (DENV) is a significant global health threat, and the development of effective antiviral therapies is a priority. Phthalazinone derivatives have emerged as a new class of potent DENV inhibitors.
Through cell-based screening assays, a lead phthalazinone compound, 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (compound 10a), was identified as a potent inhibitor of DENV-2, with an IC₅₀ value of 0.64 μM. nih.gov Subsequent optimization of this lead structure led to the discovery of compound 14l, which displayed even more potent activity against DENV-2 RNA replication, with an IC₅₀ of 0.13 μM and a high selectivity index of 89.2. nih.gov Other chemoinformatic studies have designed novel phthalazinone analogues that show high binding affinity for the DENV NS2B-NS3 protease, an essential enzyme for viral replication. ajchem-a.comajchem-a.com
Interactive Data Table: Anti-DENV-2 Activity of Phthalazinone Derivatives
| Compound | Target | IC₅₀ | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 10a | DENV-2 | 0.64 μM | Not Reported | nih.gov |
| 14l | DENV-2 RNA replication | 0.13 μM | 89.2 | nih.gov |
The exploration of phthalazinone derivatives for anti-HIV applications is an area with limited available data in the current body of scientific literature. While various nitrogen-containing heterocyclic compounds are investigated for their potential against HIV, specific in vitro studies detailing the anti-HIV activity of the phthalazinone scaffold, including this compound, are not prominently reported in the reviewed sources. Research into related structures, such as N-substituted phthalimide (B116566) derivatives, has been conducted, but these studies did not find significant anti-HIV activity. Further investigation is required to determine if the phthalazinone core holds any promise in the development of novel anti-HIV agents.
Modulation of Glucose Uptake and Anti-diabetic Activity (In Vitro)
Phthalazinone derivatives have been identified as a promising scaffold for the development of novel anti-diabetic agents. In vitro studies have highlighted their potential to modulate glucose uptake, a critical process in maintaining glucose homeostasis. High-throughput screening of chemical libraries in differentiated skeletal muscle cells led to the discovery of N-substituted phthalazinone acetamides as potential glucose uptake modulators. nih.gov
Further synthesis and structure-activity relationship (SAR) studies identified a lead compound, a thiazolyl-phthalazinone acetamide (B32628), which significantly enhanced glucose uptake in the presence of insulin. nih.govresearchgate.net This compound demonstrated superior potency compared to rosiglitazone (B1679542), a conventional anti-diabetic drug, under similar experimental conditions. nih.gov Notably, this activity was achieved without inducing PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist activity, suggesting a different and potentially safer mechanism of action. nih.gov The primary mechanism appears to be the direct stimulation of glucose transport into skeletal muscle cells, which are major sites of glucose disposal in the body.
In Vitro Glucose Uptake Activity of a Lead Phthalazinone Derivative
| Compound | Assay | EC50 (μM) | Notes |
|---|---|---|---|
| Thiazolyl-phthalazinone acetamide (7114863) | Glucose uptake in differentiated skeletal muscle cells (in presence of insulin) | 0.07 ± 0.02 | Activity was superior to rosiglitazone under similar conditions. nih.gov |
Anti-inflammatory and Analgesic Mechanisms
The phthalazinone core is a key structural feature in a variety of compounds exhibiting anti-inflammatory and analgesic properties. researchgate.net In vitro studies suggest that these effects are mediated through the inhibition of key enzymes in the inflammatory cascade. A significant mechanism identified for certain phthalazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov
Newly synthesized series of 4-aryl-2(1H)-phthalazinone derivatives have shown potent in vitro inhibitory activity against the COX-2 enzyme while being inactive against the COX-1 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory agents as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, certain 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were found to be powerful inhibitors of COX-2. nih.gov Other studies on tetrahydrophthalazinones revealed a different mechanism involving the inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production, similar to the action of phosphodiesterase 4 (PDE4) inhibitors. nih.gov
While in vitro mechanistic data on analgesic properties are less detailed, the analgesic effects observed in vivo are likely linked to the anti-inflammatory actions, particularly the inhibition of prostaglandin (B15479496) synthesis. researchgate.net
In Vitro Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound Class | Mechanism | Key Findings |
|---|---|---|
| 4-Aryl-2(1H)-phthalazinone derivatives | Selective COX-2 Inhibition | Compounds 4, 5, and 8b were potent inhibitors of COX-2 and inactive against COX-1. nih.gov |
| Tetrahydrophthalazinon-1-ones | Inhibition of TNF-α production | Compounds 17 and 18, with an arylpiperazine moiety, inhibited LPS-induced TNF-α release. nih.gov |
Antihistaminic Activity (H1)
The phthalazinone scaffold has been successfully utilized to design potent and long-acting histamine (B1213489) H1 receptor antagonists. nih.govnih.gov These compounds are of interest for treating conditions like allergic rhinitis. nih.gov In vitro receptor binding and functional assays have been instrumental in characterizing their activity.
Specifically, a series of pyrrolidine (B122466) amide-containing phthalazinone derivatives were synthesized and evaluated for their H1 receptor antagonism. nih.gov Several of these analogues demonstrated potency equipotent to azelastine (B1213491), a clinically used antihistamine. nih.gov A key advantage identified in vitro was a longer duration of action, evidenced by a slower wash-out time from the receptor compared to azelastine. nih.gov For example, amide 3g was not only equipotent to azelastine but also showed high selectivity for the H1 receptor, with over 1000-fold selectivity against the other three histamine receptor subtypes. nih.gov This high selectivity is crucial for minimizing off-target side effects.
In Vitro H1 Receptor Antagonist Activity of Phthalazinone Amides
| Compound | pA2 Value | Comparison to Azelastine (pA2 9.7) | Duration of Action (In Vitro Wash-out) |
|---|---|---|---|
| Amide 3e | 9.9 | Equipotent | Slower |
| Amide 3g | 9.7 | Equipotent | Slower |
| Amide 9g | 10.0 | Equipotent | Slower |
Anticonvulsant Properties
Phthalazinone and its derivatives have been investigated for their anticonvulsant properties, with in vitro studies pointing towards their interaction with excitatory amino acid receptors. sapub.org A key mechanism of action for some phthalazine derivatives is the antagonism of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in a non-competitive manner. sapub.orgresearchgate.net AMPA receptors are crucial for fast synaptic transmission in the central nervous system, and their over-activation is implicated in the initiation and spread of seizures.
By acting as non-competitive antagonists, these compounds can reduce excessive neuronal discharges that lead to convulsions. sapub.org While many anticonvulsant evaluations are conducted using in vivo models such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests, the underlying mechanistic insights often point to receptor-level interactions that can be studied in vitro. sapub.orgnih.gov For example, several series of 1,2-dihydrophthalazine (B1244300) derivatives have been shown to possess high affinity towards the AMPA receptor, providing a molecular basis for their observed anticonvulsant effects in animal models. sapub.org
Antithrombotic Activity
The potential for phthalazinone derivatives to exhibit antithrombotic activity has been noted, although this is a less explored area compared to their other biological functions. researchgate.net In vitro antithrombotic and anticoagulant assays are crucial for elucidating the mechanisms by which these compounds might interfere with blood clot formation. mdpi.comnih.gov
Standard in vitro assays to evaluate antithrombotic potential include monitoring the inhibition of fibrin (B1330869) clot formation, the degradation of existing blood clots, and the inhibition of procoagulant proteases like thrombin and Factor Xa. nih.gov While specific in vitro antithrombotic data for this compound or closely related derivatives are not extensively detailed in the available literature, the general class of nitrogen-containing heterocyclic compounds is of interest in the development of new anticoagulant agents. mdpi.com The mechanisms could involve direct inhibition of coagulation cascade enzymes or interference with platelet function. nih.gov Further in vitro screening of phthalazinone libraries using these established hematological assays is required to identify lead compounds and delineate their precise molecular targets within the coagulation system.
Antioxidant Activity
Certain phthalazine and phthalazinone derivatives have demonstrated the ability to act as antioxidants in vitro. researchgate.netderpharmachemica.com Antioxidant activity is the capacity of a compound to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of pathological conditions. The antioxidant potential of these compounds is typically evaluated using standard in vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.netderpharmachemica.com
In a study where newly synthesized phthalazine derivatives were screened for their antioxidant activity, several compounds showed weak to moderate activity. derpharmachemica.com The study involved hybridizing the phthalazine scaffold with other pharmacophoric moieties known for their antioxidant properties. researchgate.net The results indicated that the specific substitutions on the phthalazinone ring system are crucial for determining the antioxidant capacity. For instance, in one series, a particular derivative (Compound 5) showed the best activity in the ABTS assay. researchgate.netderpharmachemica.com This suggests that the phthalazinone structure can serve as a useful backbone for designing novel antioxidants.
Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Phosphodiesterase, Aldose Reductase)
Phthalazinone derivatives have been shown to inhibit a range of enzymes, highlighting their therapeutic potential across different diseases.
Acetylcholinesterase (AChE) Inhibition: Novel phthalazinone-based compounds have been designed and evaluated as inhibitors of human acetylcholinesterase (hAChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov In vitro enzyme assays demonstrated that certain derivatives had activity comparable or even superior to the standard drug, donepezil. nih.gov Kinetic analysis of the most potent compounds suggested a mixed-type inhibition, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual binding is considered a beneficial feature for an Alzheimer's therapeutic.
Phosphodiesterase (PDE) Inhibition: Phthalazine derivatives have been identified as potent inhibitors of phosphodiesterases, particularly cGMP-inhibited phosphodiesterase (PDE). nih.gov One such derivative, MY5445, is a known selective inhibitor of this enzyme class. nih.gov Additionally, certain tetrahydrophthalazinones have been found to inhibit TNF-α release through a mechanism similar to that of PDE4 inhibitors, which are known for their anti-inflammatory effects. nih.gov
Aldose Reductase Inhibition: The phthalazinone derivative Zopolrestat is a known inhibitor of aldose reductase. nih.gov This enzyme is a key component of the polyol pathway, which becomes overactive in hyperglycemic conditions. By inhibiting aldose reductase, Zopolrestat has the potential to prevent diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.gov
Enzyme Inhibition Profiles of Phthalazinone Derivatives
| Enzyme Target | Example Derivative | In Vitro Finding | Therapeutic Relevance |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Compound 17c | Potent mixed-type inhibitor of hAChE, superior to donepezil. nih.gov | Alzheimer's Disease nih.gov |
| Phosphodiesterase (PDE) | MY5445 | Selective inhibitor of cGMP-inhibited PDE. nih.gov | Inflammation, Vasodilation nih.govnih.gov |
| Aldose Reductase | Zopolrestat | Inhibits aldose reductase. nih.gov | Diabetic Complications nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide array of pharmacological activities. nih.gov The introduction of a bromine atom, a halogen, can significantly influence the compound's physicochemical properties such as lipophilicity, electronic character, and size. These modifications, in turn, can affect the molecule's interaction with biological targets, influencing its efficacy and selectivity.
Studies on various bromo-substituted phthalazinone analogues have provided valuable insights into their structure-activity relationships (SAR) for different biological targets, including as anticancer agents and adrenoceptor antagonists.
Anticancer Activity:
Research into phthalazinone derivatives has identified them as promising anticancer agents, with some acting as inhibitors of poly ADP ribose polymerase (PARP). nih.gov In the development of novel anticancer agents, bromine substitution has been explored. For instance, in a series of phthalazinone-dithiocarbamate hybrids, the nature of the substituent on a benzyl moiety attached to the core structure significantly affected the antiproliferative activity. The replacement of a bromine atom with other halogens like fluorine or chlorine, or with nitro or methyl groups, often led to a decrease in activity, suggesting that the size and electronegativity of the bromine were important for the observed effects against cancer cell lines such as A2780 (human ovarian carcinoma) and MCF-7 (human breast adenocarcinoma). nih.gov
In another study, a series of 1,4-disubstituted phthalazine derivatives with a 4-bromophenyl group at the 4-position were synthesized and evaluated for their cytotoxic activities against the MCF-7 breast cancer cell line. cu.edu.eg The results indicated that several of these compounds displayed potent cytotoxic activity. cu.edu.eg The SAR analysis from this study suggested that the introduction of primary amines at another position on the phthalazine scaffold played a crucial role in enhancing the antitumor activities of these compounds. cu.edu.eg
| Core Structure | Substituent Variation | Biological Target/Assay | Key SAR Findings | Reference |
|---|---|---|---|---|
| Phthalazinone-dithiocarbamate | Substitution on the S-benzyl moiety | Antiproliferative activity (A2780, MCF-7 cell lines) | Substitution with bromine was often optimal; replacement with other halogens or groups decreased activity. | nih.gov |
| 1,4-Disubstituted phthalazine | 4-(4-Bromophenyl) group with various amines at position 1 | Cytotoxicity against MCF-7 breast cancer cell line | Primary amines at position 1 enhanced antitumor activity. | cu.edu.eg |
Adrenoceptor Antagonist Activity:
Novel 4-(4-bromophenyl)phthalazine derivatives have been designed and synthesized as promising α-adrenoceptor antagonists. nih.govcu.edu.eg In these studies, the 4-(4-bromophenyl)phthalazinone core was connected via an alkyl spacer to various amine or N-substituted piperazine (B1678402) moieties. nih.govcu.edu.eg Many of these synthesized compounds displayed significant α-blocking activity. nih.gov Molecular modeling studies suggested that the bromophenyl group could fit into a specific pocket of the receptor, contributing to the binding affinity.
Similarly, 4-(4-bromophenyl)phthalazine and phthalazinone derivatives connected through a 2-propanol spacer to N-substituted piperazine residues were synthesized and screened for their β-adrenergic blocking activity. Most of these compounds showed appreciable β-adrenolytic activity. cu.edu.eg
| Core Structure | Linker and Terminal Group | Biological Target | Key SAR Findings | Reference |
|---|---|---|---|---|
| 4-(4-Bromophenyl)phthalazinone | Alkyl spacer to amine or N-substituted piperazine | α-adrenoceptors | The bromophenyl group contributes to binding affinity. Twelve compounds showed significant α-blocking activity. | nih.govcu.edu.eg |
| 4-(4-Bromophenyl)phthalazine/phthalazinone | 2-Propanol spacer to N-substituted piperazine | β-adrenoceptors | Most compounds displayed appreciable β-adrenolytic activity. | cu.edu.eg |
Fluorogenic Applications for Enzyme Activity Imaging (e.g., Glutathione (B108866) S-transferase)
Fluorogenic probes are powerful tools in chemical biology, designed to be non-fluorescent or weakly fluorescent until they react with a specific enzyme or analyte, leading to a significant increase in fluorescence. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for imaging enzyme activity in living cells. nih.gov
Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification. nih.gov They catalyze the conjugation of glutathione (GSH) to a variety of electrophilic substrates. nih.gov Overexpression of GST is associated with drug resistance in cancer, making it an important target for diagnostics and therapy. nih.gov
While there are no specific reports on the use of this compound as a fluorogenic probe, the principles of probe design allow for speculation on its potential. A common strategy for creating fluorogenic probes for GST involves a fluorophore being modified with a group that quenches its fluorescence but can be displaced by the nucleophilic attack of glutathione, catalyzed by GST.
The role of a bromine substituent in a potential phthalazinone-based fluorogenic probe could be twofold:
Leaving Group: The carbon-bromine bond can be susceptible to nucleophilic substitution. In a suitably designed molecule, the GST-catalyzed reaction with glutathione could lead to the displacement of the bromide or a larger group containing the bromine, thereby altering the electronic properties of the phthalazinone core and "turning on" its fluorescence.
Modulation of Photophysical Properties: Halogen atoms, particularly heavier ones like bromine, are known to influence the fluorescence properties of a molecule through the "heavy-atom effect," which can promote intersystem crossing and reduce fluorescence. However, in some molecular contexts, the introduction of bromine has been shown to surprisingly enhance fluorescence intensity. acs.org This complex role means that a bromo-substituent could be strategically placed to either quench fluorescence in the pro-probe state or be part of the fluorescent reporter itself.
For example, fluorogenic probes based on the 4-bromo-1,8-naphthalimide scaffold have been successfully developed for imaging GST activity. In these probes, the bromine atom serves as a site for nucleophilic aromatic substitution by glutathione, leading to a highly fluorescent product. A similar design principle could potentially be applied to a phthalazinone scaffold, where a strategically placed bromine atom could act as the trigger for the fluorogenic response upon reaction with glutathione in the presence of GST.
Conclusion and Future Research Directions
Summary of Current Knowledge on 4-Bromo-8aH-Phthalazin-1-one Research
Research into this compound and its more stable tautomer, 4-bromophthalazin-1(2H)-one, has primarily centered on its role as a key intermediate in the synthesis of a diverse array of substituted phthalazinone derivatives. The presence of the bromine atom at the 4-position provides a reactive handle for further functionalization, making it a valuable building block in medicinal chemistry.
Studies have demonstrated that the phthalazinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai The introduction of a bromine atom can significantly influence the biological activity of the resulting molecules, potentially through mechanisms like halogen bonding which can enhance interactions with biological targets. ontosight.ai
The synthetic utility of 4-bromophthalazin-1(2H)-one is well-documented, with numerous reports on its use in palladium-catalyzed amination and other coupling reactions to generate novel compounds. nih.govd-nb.info These derivatives have been evaluated for various biological activities, with some showing promising results as anticancer agents. nih.govd-nb.info
Prospects for Further Synthetic Method Development
While established methods for the synthesis of 4-bromophthalazin-1(2H)-one exist, there is always room for the development of more efficient, sustainable, and versatile synthetic protocols. Future research could focus on:
Greener Synthetic Routes: Exploring the use of more environmentally benign solvents and reagents for the bromination of phthalazin-1(2H)-one would be a significant advancement.
Catalytic Bromination: The development of catalytic methods for the selective bromination at the 4-position could offer advantages over stoichiometric reagents in terms of atom economy and waste reduction.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of 4-bromophthalazin-1(2H)-one and its derivatives.
Direct C-H Functionalization: Investigating direct C-H activation and subsequent bromination of the phthalazinone core could provide a more direct and efficient synthetic route, avoiding the need for pre-functionalized starting materials.
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound and its tautomers is crucial for rational drug design. Future advancements in this area could include:
Advanced NMR Studies: Two-dimensional NMR techniques and solid-state NMR could provide deeper insights into the tautomeric equilibrium and intermolecular interactions of 4-bromophthalazin-1-one in different environments.
X-ray Crystallography: Obtaining high-resolution crystal structures of this compound or its derivatives is essential for unambiguously determining its three-dimensional structure and packing in the solid state. A 1.30 Å resolution X-ray structure of a related 4-(p-bromophenyl)phthalazinone derivative has revealed key stacking interactions with amino acid residues in a protein binding pocket. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the relative stabilities of different tautomers, analyze the frontier molecular orbitals, and simulate spectroscopic data (e.g., NMR, IR, UV-Vis). researchgate.netresearchgate.net Such studies can also elucidate the nature of non-covalent interactions, such as halogen bonding, which are critical for biological activity.
Table 1: Spectroscopic and Computational Data for Phthalazinone Derivatives
| Technique | Observation | Reference |
| ¹H NMR | Characteristic shifts for protons on the phthalazinone core and substituents are used to confirm structure. | rsc.org |
| ¹³C NMR | Resonances of carbonyl and aromatic carbons provide key structural information. | researchgate.net |
| X-ray Crystallography | Provides definitive structural elucidation and reveals intermolecular interactions in the solid state. | nih.gov |
| Computational (DFT) | Used to calculate binding energies and predict molecular geometries. | researchgate.net |
Emerging Avenues in Biological Activity and Target Identification for Brominated Phthalazinones
The broad biological activity of phthalazinone derivatives suggests that brominated analogues hold significant therapeutic potential. researchgate.netontosight.ai Future research is expected to explore new and emerging areas:
Kinase Inhibition: Many phthalazinone derivatives have been identified as inhibitors of various kinases, which are key targets in cancer therapy. researchgate.net Brominated phthalazinones could be designed as selective inhibitors of specific kinases involved in cell proliferation and survival.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents, and the phthalazinone scaffold has been explored for the development of novel PARP inhibitors. researchgate.netbath.ac.uk The bromine substituent could be leveraged to enhance potency and selectivity.
Antifungal and Antibacterial Agents: The discovery of phthalazinone analogues with potent antifungal activity, particularly in combination with existing drugs like fluconazole (B54011), opens up new avenues for combating drug-resistant fungal infections. nih.gov Further exploration of brominated derivatives in this context is warranted.
Target Deconvolution: For brominated phthalazinones that exhibit interesting biological activity, identifying their specific molecular targets is a critical next step. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed to elucidate the mechanism of action.
Galectin Inhibition: Recent studies have shown that 4-halophenylphthalazinone derivatives can be potent and selective inhibitors of galectin-8N, a protein involved in various cellular processes. nih.gov This highlights a novel and promising area for the application of brominated phthalazinones.
Table 2: Biological Activities of Brominated Phthalazinone Derivatives
| Biological Activity | Target/Mechanism | Key Findings | Reference(s) |
| Anticancer | Inhibition of Aurora kinases, PARP-1 | Some derivatives show potent antiproliferative activity against various cancer cell lines. | researchgate.netnih.govd-nb.info |
| Antifungal | Synergy with azole antifungals | Bromophenyl phthalazinone analogues exhibit potent activity against Candida albicans, including resistant strains. | nih.gov |
| Antiviral | Inhibition of viral replication | Preliminary studies suggest potential for inhibiting viral enzymes. | ontosight.ai |
| Galectin-8N Inhibition | Selective binding to the N-terminal CRD | A 4-(p-bromophenyl)phthalazinone derivative showed high selectivity and desirable ADME properties. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
